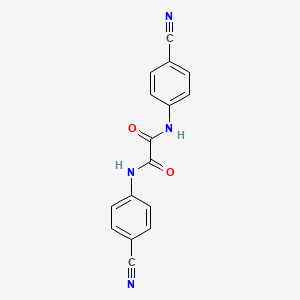
N,N'-bis(4-cyanophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(4-cyanophenyl)ethanediamide: is an organic compound with the molecular formula C16H10N4O2 It is characterized by the presence of two cyanophenyl groups attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-cyanophenyl)ethanediamide typically involves the reaction of 4-cyanobenzoyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-bis(4-cyanophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyanophenyl groups can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-bis(4-cyanophenyl)ethanediamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new materials with specific properties.
Biology: In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, N,N’-bis(4-cyanophenyl)ethanediamide is used in the production of polymers and other advanced materials. It can also be utilized in the development of catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-bis(4-cyanophenyl)ethanediamide involves its interaction with specific molecular targets. The cyanophenyl groups can interact with proteins or enzymes, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
- N,N’-Bis(2-cyanophenyl)ethanediamide
- N,N’-Bis(2-phenylethyl)ethanediamide
- N-benzyl-N’-(4-cyanophenyl)ethanediamide
Comparison: N,N’-bis(4-cyanophenyl)ethanediamide is unique due to the presence of the 4-cyanophenyl groups, which confer specific chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C16H10N4O2 |
|---|---|
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
N,N'-bis(4-cyanophenyl)oxamide |
InChI |
InChI=1S/C16H10N4O2/c17-9-11-1-5-13(6-2-11)19-15(21)16(22)20-14-7-3-12(10-18)4-8-14/h1-8H,(H,19,21)(H,20,22) |
Clé InChI |
FZEKPFYSTMOMBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NC(=O)C(=O)NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


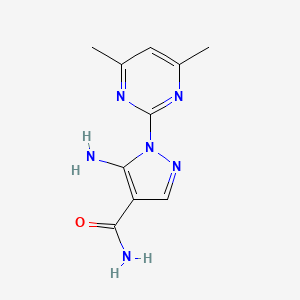
![N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12457775.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12457791.png)
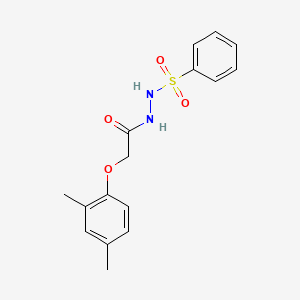

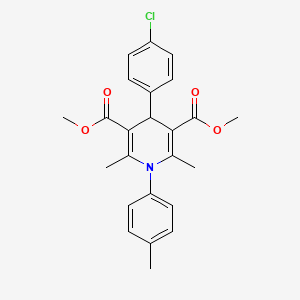


![N,N'-bis{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hexanediamide](/img/structure/B12457816.png)
![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B12457817.png)
![N,N-dibenzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B12457820.png)

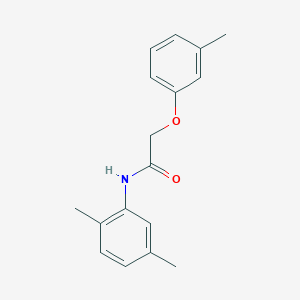
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12457831.png)
